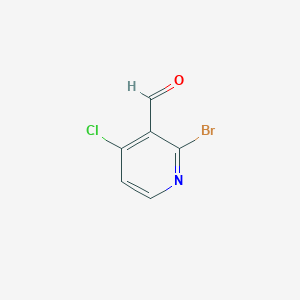
2-Bromo-4-chloronicotinaldehyde
Cat. No. B2748321
Key on ui cas rn:
1289197-78-9
M. Wt: 220.45
InChI Key: KCOAVFRTHTWKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09326985B2
Procedure details


To a solution of 2-bromo-4-chloronicotinaldehyde 160a (20 g, 90.4 mmol), N,N-dimethylacetamide (15.6 g, 180.8 mmol) and methanol (8.8 g, 271 mmol) in 1,4-dioxane (150 mL) was added sodium borohydride (1.7 g, 45.2 mmol). See FIG. 5. The mixture was stirred at 20° C. for 10 min. TLC (petroleum ether:ethyl acetate=1:1) showed that the starting material was completely consumed. The mixture was quenched with saturated aqueous ammonium chloride solution (30 mL) and water (40 mL), and extracted with EtOAc (100 mL×2). The organic layers were washed with brine (100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluting with petroleum ether:ethyl acetate from 50:1 to 1:1) to afford (2-bromo-4-chloropyridin-3-yl)methanol 160b (20 g, 95%) as a white solid.





[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two


Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[N:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:3]=1[CH:4]=[O:5].CN(C)C(=O)C.CO.[BH4-].[Na+]>O1CCOCC1.C(OCC)(=O)C>[Br:1][C:2]1[C:3]([CH2:4][OH:5])=[C:6]([Cl:10])[CH:7]=[CH:8][N:9]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=O)C(=CC=N1)Cl
|
|
Name
|
|
|
Quantity
|
15.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(C)=O)C
|
|
Name
|
|
|
Quantity
|
8.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
[Compound]
|
Name
|
petroleum ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 20° C. for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was completely consumed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was quenched with saturated aqueous ammonium chloride solution (30 mL) and water (40 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (100 mL×2)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layers were washed with brine (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography on silica gel (eluting with petroleum ether:ethyl acetate from 50:1 to 1:1)
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=NC=CC(=C1CO)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
